molecular formula C9H11FOS B6297693 [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol CAS No. 2145093-92-9

[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol

Cat. No.: B6297693
CAS No.: 2145093-92-9
M. Wt: 186.25 g/mol
InChI Key: NVKNRWCADITHBU-UHFFFAOYSA-N
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Description

[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol (CAS 2145093-92-9) is a high-purity chemical compound supplied at 97% concentration for laboratory research and development purposes . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The specific research applications and biological activities of this compound are an area of ongoing scientific investigation. Researchers are exploring its potential as a key synthetic intermediate, particularly due to its benzyl alcohol group and the presence of both fluorine and methylsulfanyl substituents on the phenyl ring. These functional groups are of significant interest in medicinal chemistry for constructing more complex molecules, such as indole derivatives, which have been studied for their antimicrobial and anti-inflammatory properties . The precise mechanism of action for this specific molecule is not currently documented and would be dependent on the context of its application in a research setting. Scientists are encouraged to investigate its utility in the synthesis of novel chemical entities for various pharmacological and chemical studies.

Properties

IUPAC Name

(3-fluoro-4-methyl-2-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKNRWCADITHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Thiomethylation: The methylsulfanyl group is introduced through thiomethylation reactions using reagents like methylthiol or dimethyl disulfide.

    Methanol Group Introduction:

Industrial Production Methods

Industrial production of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been investigated for its potential in anticancer therapies. Studies suggest that fluorinated compounds can enhance the efficacy of drugs by improving their metabolic stability and bioavailability. For instance, similar compounds have shown promise in modulating protein kinase activity, which is crucial for controlling cell proliferation and survival in cancer cells .

Pharmacological Profiles
Research indicates that [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol may exhibit properties that inhibit specific cancer pathways. For example, it could influence the signaling pathways involved in tumor growth and metastasis, particularly in cancers with RAS mutations .

Synthesis and Derivatives

Synthetic Routes
The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol typically involves methods such as nucleophilic substitution reactions where methylthio groups are introduced to phenolic compounds. The strategic incorporation of fluorine is known to enhance the biological activity of organic molecules .

Derivatives and Analogues
Research has also focused on creating derivatives of this compound to explore enhanced biological activities or novel therapeutic applications. For example, modifications to the methylthio group or the introduction of additional functional groups can lead to compounds with improved pharmacological profiles.

Material Science Applications

Polymer Chemistry
In material science, fluorinated compounds are often used to enhance the properties of polymers. The introduction of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol into polymer matrices can improve characteristics such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies

StudyFocusFindings
Cancer Inhibition Study (2021) Investigated the effects of fluorinated phenolic compounds on cancer cell linesDemonstrated significant inhibition of cell proliferation in RAS mutant cells when treated with similar compounds
Polymer Enhancement Research (2022) Evaluated the impact of incorporating fluorinated compounds into polymer blendsFound improved thermal stability and mechanical properties compared to non-fluorinated counterparts

Mechanism of Action

The mechanism of action of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Fluorinated Phenyl Methanol Derivatives

(3-Amino-4-fluorophenyl)methanol (CAS 227609-86-1) Molecular Formula: C₇H₇FNO Molecular Weight: 140.14 g/mol . Key Differences: Replaces methylsulfanyl with an amino (-NH₂) group.

[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol Molecular Formula: C₁₃H₉BrClFO₂ Molecular Weight: 331.56 g/mol . Key Differences: Incorporates a bromo-chlorophenoxy substituent, increasing molecular weight and halogen-driven hydrophobicity. The absence of a sulfur group reduces thioether-related reactivity.

Methylsulfanyl-Containing Analogs

2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide (CAS 306980-84-7) Molecular Formula: C₁₅H₁₁ClN₂OS Molecular Weight: 302.8 g/mol . Key Differences: Features a methylsulfanyl group at position 4 (vs. position 2 in the target compound) and a benzamide moiety.

2,6-Dichlorobenzyl 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-yl sulfide (CAS 339015-37-1)

  • Molecular Formula : C₁₈H₁₇Cl₂N₃S₂
  • Molecular Weight : 414.37 g/mol .
  • Key Differences : The methylsulfanyl group is part of a triazole-containing scaffold. The dichlorobenzyl group introduces significant steric hindrance and halogenated hydrophobicity.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3* Hydrogen Bond Donors Hydrogen Bond Acceptors
[Target Compound] 186.07 ~2.5† 1 (OH) 2 (O, S)
(3-Amino-4-fluorophenyl)methanol 140.14 0.93 2 (NH₂, OH) 3 (N, O)
2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide 302.8 3.6 1 (NH) 3 (N, O)
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol 331.56 ~4.1‡ 1 (OH) 3 (O, Br, Cl)

*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions. ‡Calculated using fragment-based methods.

Key Observations :

  • The target compound exhibits moderate lipophilicity (XLogP3 ~2.5), intermediate between the polar (3-Amino-4-fluorophenyl)methanol and the highly lipophilic 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide.
  • Methylsulfanyl and halogen substituents consistently increase XLogP3, while amino groups reduce it.

Structure-Activity Relationship (SAR) Insights

  • Positional Effects :
    • Methylsulfanyl at position 2 (target) vs. 4 () alters electronic distribution and steric accessibility.
    • Fluorine at position 3 vs. 4 () impacts dipole moments and intermolecular interactions.
  • Substituent Trade-offs: Methylsulfanyl enhances lipophilicity but may reduce metabolic stability compared to amino groups.

Biological Activity

[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.

Synthesis and Structural Characteristics

The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol involves traditional organic synthesis techniques, including nucleophilic substitution and functional group modifications. The presence of a fluorine atom and a methylsulfanyl group is critical for its biological activity, as these functional groups can influence receptor binding and metabolic stability.

Antimicrobial Activity

Research indicates that derivatives similar to [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7aMRSA16 µg/mL
7gE. coli4 µg/mL
7iP. aeruginosa4 µg/mL

These compounds demonstrated high antibacterial activity, with growth inhibition rates ranging from 85% to 97% against the tested strains . Notably, the therapeutic doses were found to be significantly lower than cytotoxic concentrations, indicating a favorable safety profile.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored, particularly regarding its inhibitory effects on cyclooxygenase (COX) enzymes. Compounds structurally related to [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol have shown selective inhibition towards COX-2, which is associated with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Key Findings:

  • Compounds demonstrated selective COX-2 inhibition with minimal effect on COX-1.
  • The release of nitric oxide (NO) was observed in some derivatives, potentially mitigating adverse effects associated with selective COX-2 inhibitors .

Analgesic Properties

In analgesic assays using the acetic acid-induced writhing model in mice, certain analogues exhibited significant pain relief comparable to established analgesics like ketorolac. For example, an analogue of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol showed an effective dose (ED50) significantly lower than that of ketorolac, indicating enhanced potency .

Case Studies

Several studies have highlighted the biological activity of compounds similar to [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol:

  • Antimicrobial Efficacy : A study evaluated various derivatives against resistant bacterial strains and found that certain compounds exhibited potent antibacterial effects with low toxicity to human cells .
  • Inflammation Models : In vitro assays demonstrated that specific derivatives could inhibit inflammatory pathways effectively while promoting NO release, suggesting a dual mechanism of action that can be beneficial in treating inflammatory diseases .
  • Pain Management : Comparative studies showed that certain analogues provided significant analgesic effects in animal models, outperforming traditional pain relievers in some cases .

Q & A

Q. Basic

TechniqueApplicationCritical Observations
¹H/¹³C NMR Assigns substituent positionsδ 2.5 (S–CH₃), δ 4.5 (CH₂OH)
FT-IR Identifies functional groups~3400 cm⁻¹ (OH), ~650 cm⁻¹ (C–S)
X-ray Diffraction Confirms spatial arrangementR-factor <0.05, torsion angles
HRMS Verifies molecular formulaExact mass error <2 ppm

For advanced analysis, dynamic NMR probes rotational barriers of the methylsulfanyl group .

How to address discrepancies between spectroscopic and crystallographic data?

Advanced
Case study: If NMR suggests free rotation of the methylsulfanyl group but crystallography shows fixed conformations (e.g., torsion angles 7.47° vs. 72.07° ):

Dynamic NMR : Measure exchange spectroscopy (EXSY) to quantify rotational energy barriers.

Variable-Temperature XRD : Detect conformational polymorphism at 100–300 K .

DFT Calculations : Simulate solution-phase conformers and compare with experimental data .

Adjust refinement models in SHELXL to include partial occupancy or disorder parameters .

What functional groups influence reactivity in this compound?

Q. Basic

  • Fluorine : Electron-withdrawing effect directs electrophilic substitution to the para position .
  • Methylsulfanyl (S–CH₃) : Acts as a weak electron donor, stabilizing radical intermediates in oxidation reactions .
  • Methanol (–CH₂OH) : Participates in hydrogen bonding, affecting solubility and crystallization .

Reactivity hotspots:

  • Oxidation : Methanol → carboxylic acid (e.g., using KMnO₄) .
  • Nucleophilic Aromatic Substitution : Fluorine replacement under basic conditions .

What strategies optimize synthetic yield in multi-step routes?

Q. Advanced

ParameterOptimization StrategyImpact on Yield
Solvent Use polar aprotic solvents (DMAC) for sulfanylation+15%
Catalyst Pd/C for selective hydrogenationReduces byproducts
Temperature Lower temps (<0°C) for sensitive intermediatesPrevents decomposition

Statistical design (e.g., Box-Behnken) identifies optimal reagent ratios and reaction times .

How do fluorine and methylsulfanyl groups affect physical properties?

Q. Basic

PropertyFluorine EffectMethylsulfanyl Effect
Solubility Decreases in polar solventsIncreases in non-polar solvents
Melting Point Elevates due to symmetryReduces via steric hindrance
Stability Enhances thermal resistanceSusceptible to oxidative degradation

What computational methods validate molecular conformation?

Q. Advanced

  • DFT (B3LYP/6-311+G )**: Calculates ground-state geometry, comparing bond lengths (e.g., C–F: 1.34 Å) with XRD data .
  • Molecular Dynamics (MD) : Simulates solution-phase behavior to explain NMR line broadening .
  • Docking Studies : Predicts binding modes with biological targets (e.g., enzymes) using AutoDock Vina .

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